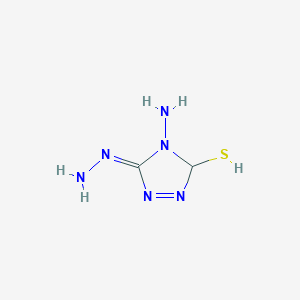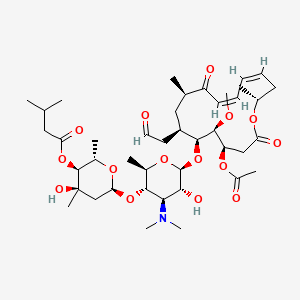
(Z)-4-Amino-5-hydrazono-4,5-dihydro-3H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-Amino-5-hydrazono-4,5-dihydro-3H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and hydrazono groups in its structure makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Amino-5-hydrazono-4,5-dihydro-3H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiosemicarbazide with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-Amino-5-hydrazono-4,5-dihydro-3H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-Amino-5-hydrazono-4,5-dihydro-3H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
The compound has potential applications in biology, particularly in the development of enzyme inhibitors or as a scaffold for designing bioactive molecules. Its ability to interact with biological targets makes it a valuable tool in biochemical research.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mechanism of Action
The mechanism of action of (Z)-4-Amino-5-hydrazono-4,5-dihydro-3H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2,4-triazole: A simpler analog without the hydrazono group.
5-Amino-1,2,4-triazole-3-thiol: Lacks the hydrazono group but retains the thiol functionality.
4-Hydrazono-1,2,4-triazole: Contains the hydrazono group but lacks the amino group.
Uniqueness
(Z)-4-Amino-5-hydrazono-4,5-dihydro-3H-1,2,4-triazole-3-thiol is unique due to the presence of both amino and hydrazono groups, which provide a higher degree of reactivity and versatility in chemical reactions. This dual functionality allows for more diverse modifications and applications compared to its simpler analogs.
Properties
Molecular Formula |
C2H6N6S |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
(5Z)-4-amino-5-hydrazinylidene-3H-1,2,4-triazole-3-thiol |
InChI |
InChI=1S/C2H6N6S/c3-5-1-6-7-2(9)8(1)4/h2,9H,3-4H2/b5-1+ |
InChI Key |
YUEMQXGYOUOXGC-ORCRQEGFSA-N |
Isomeric SMILES |
C1(N=N/C(=N\N)/N1N)S |
Canonical SMILES |
C1(N=NC(=NN)N1N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(R)-3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12952312.png)



![2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12952339.png)



